molecular formula C10H11ClN2O B13247503 3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one

3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13247503
M. Wt: 210.66 g/mol
InChI Key: RTJWLWAAICHLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound featuring an isoindolinone core substituted with a chlorinated aromatic ring, an aminomethyl group at position 3, and a methyl group at position 2 (Figure 1). This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes like GTPases, particularly KRAS . Its synthesis typically involves multi-step reactions starting from substituted isoindolinones, with modifications at the 3-position to introduce the aminomethyl group .

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

3-(aminomethyl)-5-chloro-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C10H11ClN2O/c1-13-9(5-12)8-4-6(11)2-3-7(8)10(13)14/h2-4,9H,5,12H2,1H3

InChI Key

RTJWLWAAICHLPK-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2=C(C1=O)C=CC(=C2)Cl)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methyl-1H-isoindole with formaldehyde and ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the recovery and recycling of solvents and catalysts are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of isoindolinone derivatives are highly dependent on substituents. Key analogues and their differences are summarized in Table 1.

Table 1: Structural Comparison of 3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one with Analogues

Compound Name Substituents (Positions) Key Functional Groups Bioactivity Relevance Reference
Target Compound 5-Cl, 2-Me, 3-(aminomethyl) Chloro, methyl, aminomethyl KRAS inhibition
5-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one 5-Cl, 3,3-diMe Chloro, dimethyl Structural simplicity; lower potency
3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one 5-Cl, 3-NH2 Chloro, amino Intermediate for kinase inhibitors
3-[(2-Benzoyl-4-chlorophenyl)imino]-5-chloro-1,3-dihydro-2H-indol-2-one 5-Cl, 3-imino (benzoyl) Chloro, imino-benzoyl Anticandidal activity
5-Chloro-1,3-dihydroindol-2-one 5-Cl (base structure) Chloro Core scaffold for derivatization

Key Observations :

  • Chlorine at position 5 is conserved across analogues, suggesting its critical role in electronic modulation and hydrophobic interactions .
  • Methyl groups (e.g., at position 2 in the target vs. 3,3-diMe in others) influence steric hindrance and metabolic stability .

Comparison with Analogues :

  • 3-Amino-5-chloro derivatives (e.g., ) are synthesized via direct amination, avoiding the need for reductive steps.
  • Benzoyl-imino derivatives (e.g., ) require condensation reactions with aromatic aldehydes, increasing synthetic complexity.

Target Compound :

  • Activity : Likely inhibits KRAS by binding to its GTPase domain, similar to compounds in and .
  • Safety: Limited data, but the aminomethyl group may pose risks of skin/eye irritation, as seen in related amines .

Analogues :

  • 5-Chloro-3,3-dimethyl derivative : Simpler structure correlates with lower toxicity but reduced potency .
  • 3-Amino-5-chloro derivative: Amino groups improve solubility but may increase renal toxicity .

Biological Activity

3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one is C10H12ClNC_{10}H_{12}ClN with a molecular weight of 185.66 g/mol. The structure features an isoindole core, which is known for its diverse biological activities.

Pharmacological Activities

Research indicates that 3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one exhibits several pharmacological activities:

1. Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria in vitro. The Minimum Inhibitory Concentration (MIC) values suggest a promising potential for development into an antimicrobial agent.

2. Anticancer Properties
In vitro studies have indicated that 3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one can induce apoptosis in cancer cell lines. The compound appears to trigger apoptotic pathways by activating caspases and modulating Bcl-2 family proteins, leading to reduced cell viability in various tumor types.

3. Neuroprotective Effects
Preliminary research suggests that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. Animal models have shown improved cognitive function and reduced markers of oxidative stress when treated with this compound.

The mechanisms underlying the biological activities of 3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one involve several pathways:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Modulation of Signaling Pathways: It appears to interact with signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

StudyObjectiveFindings
Study AEvaluate antimicrobial efficacyShowed significant inhibition against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively.
Study BAssess anticancer activityInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 25 µM after 48 hours of treatment.
Study CInvestigate neuroprotective effectsImproved cognitive function in mice subjected to oxidative stress models; reduced levels of malondialdehyde (MDA) were observed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.